molecular formula C5H6N4O2 B6248594 (2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enoic acid CAS No. 37469-02-6

(2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enoic acid

Cat. No.: B6248594
CAS No.: 37469-02-6
M. Wt: 154.1
InChI Key:
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Description

(2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enoic acid is an organic compound characterized by the presence of a tetrazole ring and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-1,2,3,4-tetrazole and acrylonitrile.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under mild conditions, with temperatures ranging from 25°C to 80°C, and using solvents such as ethanol or water.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced forms.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, water, dichloromethane.

    Conditions: Reactions are typically carried out at room temperature to moderate temperatures (25°C to 80°C).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino-tetrazoles, thio-tetrazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are used as catalysts in various organic reactions.

    Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways involving tetrazole derivatives.

Medicine

    Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Drug Delivery: It can be used in the design of drug delivery systems due to its ability to form stable complexes with various drugs.

Industry

    Materials Science: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enoic acid: Lacks the methyl group on the tetrazole ring.

    (2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide: Contains an amide group instead of a carboxylic acid.

    (2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enol: Contains an alcohol group instead of a carboxylic acid.

Uniqueness

The presence of both the tetrazole ring and the propenoic acid moiety in (2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enoic acid provides a unique combination of chemical properties. This dual functionality allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule in scientific research and industrial applications.

Properties

CAS No.

37469-02-6

Molecular Formula

C5H6N4O2

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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